2-Bromo-1-o-tolyl-propan-1-one (CAS 1451-84-9) is an ortho-methyl-substituted aromatic alpha-bromo ketone utilized extensively as a primary precursor in the synthesis of substituted cathinones, specifically 2-methylmethcathinone (2-MMC), and related pharmaceutical intermediates. Unlike its closely related para-substituted isomer which is a solid at room temperature, this ortho-isomer typically presents as a liquid (boiling point ~134–135 °C at 8 Torr), offering distinct handling characteristics for continuous flow and batch reactor systems. Its procurement is driven by its unique steric profile, which dictates specific nucleophilic substitution kinetics, and its absolute necessity in producing downstream active pharmaceutical ingredients (APIs) with distinct monoamine transporter binding affinities .
Substituting 2-bromo-1-o-tolyl-propan-1-one with its closest in-class analog, 2-bromo-1-(4-methylphenyl)propan-1-one (CAS 1451-82-7), fundamentally alters both the physical processing requirements and the final product identity. The ortho-methyl group introduces significant steric hindrance adjacent to the alpha-carbon, fundamentally changing the activation energy required for subsequent amination steps compared to the unhindered para-isomer. Furthermore, the downstream API derived from the ortho-isomer exhibits a DAT-selectivity ratio of 6.0, compared to 2.4 for the para-isomer derivative. Consequently, generic substitution is impossible for buyers targeting specific neuropharmacological profiles or those whose manufacturing lines are calibrated for direct liquid-phase precursor injection rather than solid dissolution [1].
A primary procurement differentiator between methylpropiophenone isomers is their physical state at ambient conditions. 2-Bromo-1-o-tolyl-propan-1-one (CAS 1451-84-9) is a liquid at room temperature, whereas the para-isomer (CAS 1451-82-7) is a crystalline solid with a melting point of 78–82 °C. This phase difference eliminates the need for pre-dissolution in halogenated solvents prior to reactor feeding, allowing for direct liquid injection in continuous flow synthesis and improving overall solvent efficiency .
| Evidence Dimension | Ambient Physical State / Melting Point |
| Target Compound Data | Liquid (bp 134-135 °C at 8 Torr) |
| Comparator Or Baseline | 2-Bromo-4'-methylpropiophenone (CAS 1451-82-7): Solid (mp 78-82 °C) |
| Quantified Difference | Phase transition delta of >50 °C at ambient conditions |
| Conditions | Standard room temperature and pressure |
Liquid precursors enable direct pump-feeding into automated reactors, reducing solvent overhead and simplifying continuous manufacturing workflows.
The position of the methyl group on the precursor's phenyl ring rigidly determines the pharmacological profile of the synthesized API. Amination of CAS 1451-84-9 yields an API (2-MMC) that demonstrates a DAT-selectivity ratio of 6.0 (DAT EC50 = 80 nM, SERT = 490 nM). In contrast, the para-isomer yields an API (4-MMC) with a significantly lower DAT-selectivity ratio of 2.4. Procurement of the exact ortho-isomer is therefore mandatory for researchers and formulators targeting highly specific dopamine versus serotonin transporter release profiles [1].
| Evidence Dimension | Downstream API DAT-Selectivity Ratio (SERT/DAT) |
| Target Compound Data | 6.0 (via ortho-isomer synthesis) |
| Comparator Or Baseline | 2.4 (via para-isomer synthesis) |
| Quantified Difference | 2.5-fold higher DAT-selectivity for the ortho-derived API |
| Conditions | Rat brain synaptosome monoamine release assays |
Buyers synthesizing neurochemical reference standards or APIs must use the ortho-isomer to achieve the specific 6.0 DAT/SERT binding profile.
The ortho-methyl substitution in CAS 1451-84-9 provides a distinct steric environment during the alpha-bromine displacement step. Compared to the unhindered para-isomer, the bulky ortho-tolyl group adjacent to the reaction center increases the activation energy for nucleophilic attack by amines. While this requires more strictly controlled reaction temperatures, it concurrently suppresses unwanted over-alkylation and secondary side reactions, yielding a highly predictable impurity profile when optimized for industrial scale [1].
| Evidence Dimension | Amination Steric Environment |
| Target Compound Data | High steric hindrance (ortho-methyl adjacent to alpha-carbon) |
| Comparator Or Baseline | Low steric hindrance (para-methyl, CAS 1451-82-7) |
| Quantified Difference | Altered activation energy and reduced over-alkylation propensity |
| Conditions | Nucleophilic substitution with primary amines in organic solvents |
Process chemists must account for this steric hindrance when scaling up, as it dictates the required thermal parameters and reaction times for optimal yield.
Because CAS 1451-84-9 is a liquid at room temperature, it is ideally suited for continuous flow reactor systems. Unlike solid isomers that require hopper feeding or large volumes of dissolution solvents, this compound can be directly metered via precision pumps, maximizing reactor throughput and minimizing solvent waste during the synthesis of substituted cathinones [1].
The structural similarity between methylmethcathinone isomers necessitates highly pure, isomer-specific reference materials for GC-MS and NMR library validation. Procurement of the exact ortho-isomer is critical for synthesizing 2-MMC standards used by forensic laboratories to differentiate seized materials from heavily scheduled 3-MMC and 4-MMC analogs [1].
For research focused on monoamine transporter release mechanisms, CAS 1451-84-9 is the required starting material to synthesize APIs with a high DAT/SERT selectivity ratio (6.0). This enables the development of targeted neurochemical models that cannot be achieved using the para-isomer, which yields a significantly lower selectivity profile [1].